2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with phenylsulfonyl chloride in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions often involve solvents like dimethylformamide (DMF) and bases like potassium carbonate.
Reduction Reactions: Hydrogen gas and palladium on carbon are commonly used for the reduction of nitro groups.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific nucleophiles used in substitution reactions .
Scientific Research Applications
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid has several scientific research applications:
Cancer Research: It is used to inhibit lactate transport in cancer cells, thereby affecting their metabolism and growth.
Biological Studies: The compound is used to study the role of MCT1 in various biological processes, including cellular metabolism and signaling.
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting MCT1.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid involves the inhibition of MCT1, which is responsible for the transport of lactate across cell membranes. By inhibiting this transporter, the compound induces the accumulation of lactate within cells, disrupting their metabolic processes and inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: A precursor in the synthesis of 2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid.
Phenylsulfonyl chloride: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its high selectivity and potency as an MCT1 inhibitor. This makes it particularly valuable in cancer research, where targeting metabolic pathways is a promising therapeutic strategy .
Biological Activity
2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer and antimicrobial treatment.
Chemical Structure and Properties
- Molecular Formula : C13H12ClN1O3S
- Molecular Weight : 311.74 g/mol
- CAS Number : 1179130-12-1
- IUPAC Name : this compound
The compound features a chloro group, a phenylsulfonamide moiety, and a carboxylic acid group, which contribute to its reactivity and biological interactions.
The primary mechanism of action for this compound involves the inhibition of monocarboxylate transporter 1 (MCT1). This transporter is crucial for the regulation of lactate transport across cell membranes. By inhibiting MCT1, the compound causes an accumulation of lactate within cells, disrupting their metabolic processes and leading to inhibited tumor growth .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Inhibition Zones : The compound demonstrated growth inhibition against several Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium, with inhibition zones ranging from 8 mm to 15 mm depending on the concentration .
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains were found to be effective at low concentrations, indicating its potential as an antibacterial agent .
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 9 | 50 |
Enterococcus faecium | 15 | 25 |
Bacillus subtilis | 8 | 40 |
Anticancer Activity
The compound has been explored for its anticancer properties:
- Studies have shown that it can inhibit the proliferation of cancer cells by disrupting their metabolic pathways through MCT1 inhibition.
- In animal models, treatment with this compound resulted in reduced tumor sizes compared to controls .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated various derivatives of benzoic acids, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against tested strains with a significant reduction in biofilm formation .
Cancer Research Application
In cancer research, this compound was utilized to study its effects on lactate metabolism in tumor cells. The findings indicated that it effectively reduced lactate export from cells, leading to increased intracellular lactate levels and subsequent apoptosis in cancerous cells.
Properties
IUPAC Name |
5-(benzenesulfonamido)-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-12-7-6-9(8-11(12)13(16)17)15-20(18,19)10-4-2-1-3-5-10/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBZUOKGPCNEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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